4-FA is known to induce a mild psychedelic state, which is most intense one hour after administration and correlates with peak serum concentrations of the substance3. The mechanism behind this effect is thought to involve interactions with monoamine transporters, which are more specific to 4-FA compared to other phenethylamines4. Additionally, the metabolism of 4-FA by cytochrome P450 enzymes, particularly CYP2E1, CYP2D6, and CYP3A4, plays a significant role in its hepatotoxicity, indicating that these enzymes may either detoxify or toxify the substance depending on their activity levels7.
The solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN), which shares a similar 4-position substitution on the aromatic ring as 4-FA, has been utilized as a highly sensitive tool for detecting biomolecular interactions. Thiol-reactive derivatives of this fluorophore have been developed for labeling proteins and other biologically relevant molecules, demonstrating the utility of such compounds in biochemical assays1.
In the field of positron emission tomography (PET), 4-[(18)F]fluorobenzylamine ([(18)F]FBA) has been synthesized using a novel approach involving transition metal-assisted sodium borohydride reduction. This compound serves as a versatile building block for the preparation of PET radiotracers, enabling the labeling of peptides, proteins, and oligodesoxynucleotides with radioactive fluorine for imaging purposes2.
4-FA has been synthesized as an analog of L-3,4-dihydroxyphenylalanine (L-DOPA) for probing presynaptic dopaminergic function. The compound, known as 4-[18F]Fluoro-L-m-tyrosine (FMT), undergoes selective decarboxylation in the striatum, forming 4-fluoro-3-hydroxyphenylethylamine and its metabolites, which can be imaged using PET to evaluate central dopaminergic mechanisms5.
The synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides has been reported, which are useful synthons in medicinal chemistry applications such as dipeptidyl peptidase IV inhibitors. These compounds can be converted to various intermediates, demonstrating their versatility in the preparation of medicinal agents6.
The hepatotoxic potential of 4-FMA has been investigated using in vitro hepatocellular models. The substance has been shown to affect mitochondrial function, increase the production of reactive species, and interfere with apoptosis and necrosis pathways, highlighting the importance of understanding the toxicological mechanisms of new psychoactive substances7.
A systematic review of the potential interactions between 4-FA and prescription drugs, such as antidepressants, ADHD medication, and antiretrovirals, has been conducted. Although the literature is limited, there is an anticipated interaction potential, mainly involving monoamine oxidases for 4-FA, which could have unpredictable consequences for users4.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: